

Application Note: Allyl Pentaerythritol in the Formulation of UV-Curable Inks

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Compound of Interest

Compound Name: Allyl pentaerythritol

Cat. No.: B1305306

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Audience: Researchers, scientists, and drug development professionals.

Introduction: UV-curable inks are advanced materials that polymerize and solidify almost instantaneously upon exposure to ultraviolet (UV) light.[1] This rapid curing process offers significant advantages, including high production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs).[2][3] The final properties of the cured ink, such as adhesion, hardness, and chemical resistance, are determined by its chemical composition.[4] A typical UV-curable ink formulation consists of oligomers, monomers, photoinitiators, pigments, and various additives.[5][6]

Allyl pentaerythritol (APE), often available as pentaerythritol triallyl ether, is a multifunctional monomer used to enhance the performance of UV-curable resins, coatings, and inks.[7] As a reactive diluent, it helps to reduce the viscosity of the formulation for better jetting and application, while its three reactive allyl groups allow for the formation of a dense crosslinked polymer network upon curing.[7][8] This leads to improvements in mechanical strength, curing speed, and thermal stability.[7] APE is particularly effective in thiol-ene curing systems, a mechanism known for its rapid, efficient, and oxygen-tolerant polymerization.[9]

Properties of Allyl Pentaerythritol (APE)

Allyl pentaerythritol is a colorless liquid with low viscosity, making it an effective reactive diluent. Its key physical and chemical properties are summarized below.

Property	Value
Chemical Name	3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol
Synonyms	Pentaerythritol Triallyl Ether (PETA)
CAS Number	1471-17-6
Molecular Formula	C ₁₄ H ₂₄ O ₄
Molecular Weight	256.34 g/mol
Appearance	Colorless Liquid
Viscosity @ 23°C	10 - 30 mPa·s
Hydroxyl Value	230 - 260 mgKOH/g
Density @ 25°C	~1.0 g/mL
Functionality	3 Allyl Groups, 1 Hydroxyl Group

Data synthesized from commercial technical datasheets.[\[7\]](#)[\[10\]](#)

Mechanism of Action: Thiol-Ene Curing

The allyl groups of APE are highly reactive in thiol-ene "click" chemistry.[\[8\]](#) This free-radical step-growth reaction is initiated by a photoinitiator and proceeds rapidly to high conversion rates with minimal side reactions.[\[9\]](#) The process is less susceptible to oxygen inhibition compared to traditional acrylate polymerization, which is a significant advantage for curing thin ink films in an ambient atmosphere.

The basic mechanism involves two steps:

- **Initiation:** Upon UV exposure, a photoinitiator generates a free radical, which abstracts a hydrogen atom from a multifunctional thiol (R-SH), creating a highly reactive thiyl radical (R-S•).
- **Propagation:** The thiyl radical adds across one of the allyl double bonds of APE. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule,

regenerating the thiyl radical and creating a thioether bond. This new thiyl radical continues the chain reaction, rapidly forming a crosslinked polymer network.



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Figure 1: Thiol-Ene UV Curing Mechanism.

Formulation Guidelines

APE is incorporated into UV-curable ink formulations as a reactive monomer. It is typically used in conjunction with multifunctional thiols, such as Pentaerythritol tetra(3-mercaptopropionate) (PETMP), to facilitate the thiol-ene reaction.^[11] The ratio of thiol groups to allyl (ene) groups is a critical parameter, with a 1:1 stoichiometric ratio often being targeted for optimal network formation.^{[12][13]}

A general formulation for a UV-curable inkjet ink is provided below. The exact percentages will vary based on the specific application, substrate, and performance requirements.

Component	Function	Typical Weight %
Urethane Acrylate Oligomer	Provides backbone properties (flexibility, toughness)	20 - 40%
Allyl Pentaerythritol (APE)	Reactive diluent, crosslinker (ene component)	10 - 30%
Multifunctional Thiol (e.g., PETMP)	Crosslinker (thiol component)	10 - 30%
Pigment Dispersion	Provides color	5 - 15%
Photoinitiator Blend	Initiates polymerization upon UV exposure	5 - 10%
Additives (Wetting agents, stabilizers)	Improve flow, stability, and surface properties	1 - 5%

Table based on common components in UV-curable ink formulations.[\[2\]](#)[\[5\]](#)[\[14\]](#)

Quantitative Data: Impact on Ink & Film Properties

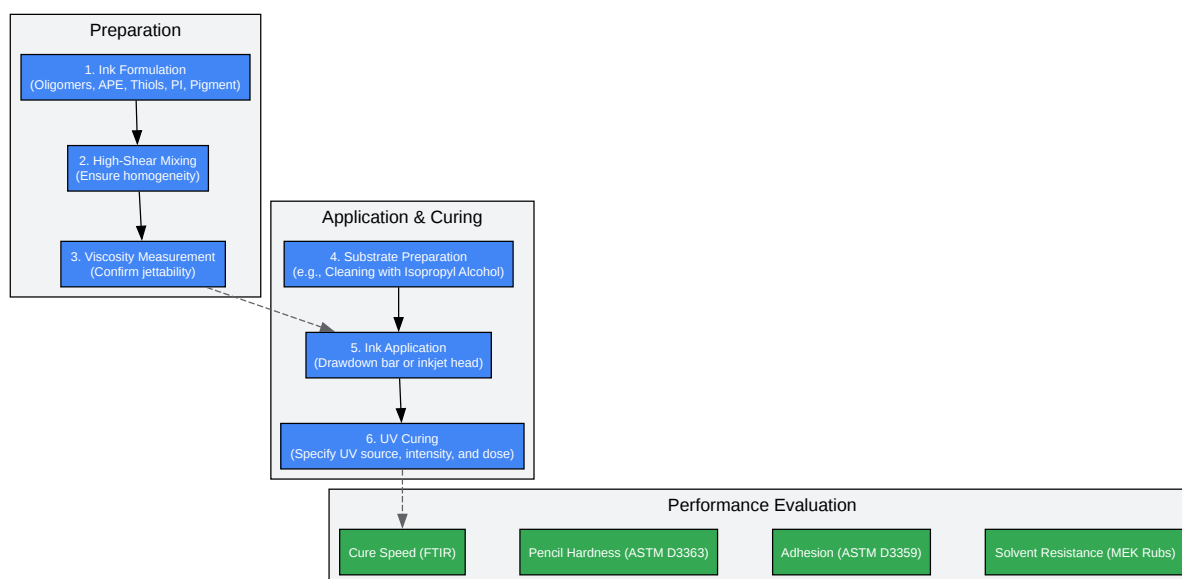
The inclusion of APE in a thiol-ene system results in cured films with excellent mechanical properties and durability. The low viscosity of APE helps maintain a jettable ink viscosity even in highly functional formulations.

Property	Test Method	Typical Value for Thiol-Ene Formulation
Viscosity @ 25°C	Cone & Plate Rheometer	10 - 25 mPa·s (for inkjet)
Tensile Strength at Break	ASTM D882	26 MPa
Elongation-to-Break	ASTM D882	10%
Durometer Hardness	ASTM D2240	78A
Solvent Resistance	ASTM D5402 (MEK rubs)	>30 double rubs
Adhesion to PC	ASTM D3359	5B (Excellent)

Data adapted from a representative thiol-ene formulation containing multifunctional thiols and allyl ethers.[11]

Experimental Protocols

Standardized testing is crucial for evaluating the performance of UV-curable inks containing APE. The following protocols outline key evaluation methods.



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Figure 2: General Experimental Workflow.

Protocol 5.1: Viscosity Measurement

- Objective: To determine the dynamic viscosity of the liquid ink to ensure it meets the requirements for the printing application (e.g., inkjet printing typically requires $< 30 \text{ mPa}\cdot\text{s}$ at jetting temperature).[15]
- Apparatus: Cone and plate rheometer or a rotational viscometer with temperature control.
- Procedure:
 - Set the instrument temperature to the desired measurement temperature (e.g., 25°C or the printhead's operating temperature).
 - Place an appropriate amount of the ink sample onto the lower plate.
 - Lower the cone or spindle to the correct gap setting.
 - Allow the sample to thermally equilibrate for 2-3 minutes.
 - Begin the measurement at a defined shear rate (e.g., 100 s^{-1}) and record the viscosity reading in $\text{mPa}\cdot\text{s}$ once it has stabilized.

Protocol 5.2: Cure Speed Analysis via RT-FTIR

- Objective: To quantify the cure speed by monitoring the disappearance of reactant functional groups (thiol $-\text{SH}$ and allyl $\text{C}=\text{C}$) in real-time during UV exposure.
- Apparatus: Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light guide and sample stage.
- Procedure:
 - Obtain an initial IR spectrum of the uncured liquid ink to establish baseline peak intensities for the thiol ($-\text{SH}$ stretch at $\sim 2570 \text{ cm}^{-1}$) and allyl ($\text{C}=\text{C}$ stretch at $\sim 1645 \text{ cm}^{-1}$) groups.
 - Apply a thin film of the ink onto an IR-transparent substrate (e.g., KBr wafer).

- Position the sample in the FTIR beam path.
- Simultaneously start UV exposure and rapid spectral acquisition.
- Collect spectra at set time intervals until the characteristic peaks no longer decrease in intensity.
- Calculate the percent conversion over time by normalizing the peak area to an internal standard peak that does not change during curing (e.g., a C=O peak from an oligomer).

Protocol 5.3: Pencil Hardness Test

- Objective: To assess the surface hardness and cure state of the ink film.
- Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), pencil sharpener, 400-grit sandpaper, and a pencil hardness tester holding the pencil at a 45° angle.
- Procedure:
 - Allow the cured ink sample to cool to room temperature for at least 15 minutes.[\[16\]](#)
 - Starting with a softer pencil (e.g., 2H), press the pencil firmly onto the surface at a 45° angle and push it forward about 6-7 mm.
 - Examine the surface. The hardness is defined as the grade of the hardest pencil that does not scratch or gouge the ink film.

Protocol 5.4: Cross-Hatch Adhesion Test

- Objective: To evaluate the adhesion of the cured ink film to the substrate.[\[17\]](#)
- Apparatus: Cross-hatch adhesion tester with a cutting blade (or a sharp utility knife), a cleaning brush, and specified pressure-sensitive adhesive tape (e.g., 3M 610).[\[16\]](#)[\[18\]](#)
- Procedure:

- Using the cutting tool, make a series of parallel cuts through the ink film down to the substrate.
- Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.
[18]
- Gently brush the area to remove any loose flakes of ink.
- Firmly apply the specified adhesive tape over the lattice pattern and smooth it down to ensure good contact.
- Wait for approximately 90 seconds, then rapidly peel the tape back at a 180-degree angle.
[16][18]
- Evaluation:
 - Inspect the grid area for any removed ink and classify the adhesion according to the ASTM D3359 scale:
 - 5B: The edges of the cuts are completely smooth; no squares of the lattice are detached.
 - 4B: Small flakes of the coating are detached at intersections.
 - ...down to 0B: More than 65% of the ink in the lattice is removed.

Conclusion

Allyl pentaerythritol is a highly effective functional monomer for UV-curable ink formulations. Its primary advantages lie in its ability to act as a reactive diluent to control viscosity and its high reactivity in thiol-ene polymerization systems.[8] This mechanism allows for rapid, energy-efficient curing with excellent final film properties, including high hardness, strong adhesion, and good chemical resistance. The protocols and data presented here provide a framework for formulating and evaluating high-performance UV-curable inks utilizing the unique benefits of **allyl pentaerythritol**.

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